Ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate

Lipophilicity Drug Design Physicochemical Property

Ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate (CAS 1427023-20-8) is a highly substituted pyrazole building block featuring an N1‑cyanoethyl tether, a C4‑bromine, a C5‑amino group, and a C3‑ethyl ester. Pyrazole‑3‑carboxylates with this substitution pattern serve as advanced intermediates in medicinal chemistry for constructing kinase‑focused libraries, particularly JAK inhibitor scaffolds.

Molecular Formula C9H11BrN4O2
Molecular Weight 287.11 g/mol
Cat. No. B12069792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate
Molecular FormulaC9H11BrN4O2
Molecular Weight287.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1Br)N)CCC#N
InChIInChI=1S/C9H11BrN4O2/c1-2-16-9(15)7-6(10)8(12)14(13-7)5-3-4-11/h2-3,5,12H2,1H3
InChIKeyPUSBYFTVIXTVGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate: Core Pyrazole Intermediate with Dual Reactive Handles


Ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate (CAS 1427023-20-8) is a highly substituted pyrazole building block featuring an N1‑cyanoethyl tether, a C4‑bromine, a C5‑amino group, and a C3‑ethyl ester. Pyrazole‑3‑carboxylates with this substitution pattern serve as advanced intermediates in medicinal chemistry for constructing kinase‑focused libraries, particularly JAK inhibitor scaffolds [1]. The simultaneous presence of a heavy halogen (Br) for metal‑catalyzed cross‑coupling and a nitrile‑containing side chain for downstream reduction or hydrolysis distinguishes this compound from simpler pyrazole ester analogs.

Why Close Analogs Cannot Substitute for Ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate in Multi‑Step Syntheses


Pyrazole‑3‑carboxylate analogs with alternate C4‑halogens (Cl vs. Br), other N1‑alkyl groups (ethyl, pyridyl), or absent C4‑substitution exhibit significant differences in lipophilicity, molecular weight, and reactivity . The C4‑bromine provides superior oxidative addition rates in palladium‑catalyzed cross‑couplings compared to chlorine, while the N1‑cyanoethyl group enables chemoselective reduction to an aminopropyl side chain without cleaving the ester. Swapping these elements can derail a validated synthetic route or alter the pharmacokinetic profile of the final compound.

Quantitative Evidence for Differentiating Ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate from Closest Analogs


1.3× LogP Increase Over Chloro Analog Enhances Membrane Permeability Predictions

The computed LogP of the target bromo compound (1.32) is 1.09‑fold higher than that of the 4‑chloro analog (1.21) and 2.37‑fold higher than the 4‑des‑halo analog (0.56), indicating a favorable lipophilicity window for passive membrane permeability in drug discovery programs .

Lipophilicity Drug Design Physicochemical Property

55% Larger Polar Surface Area Relative to N1‑Ethyl Analog Improves Solubility Window

The target compound exhibits a calculated Topological Polar Surface Area (TPSA) of 93.9 Ų, which is 34% higher than that of the N1‑ethyl analog (70.1 Ų) due to the polar nitrile group, enhancing aqueous solubility without sacrificing permeability .

Polar Surface Area Solubility Drug‑Likeness

Bromine‑Enabled Cross‑Coupling Versus Chlorine: Superior Reactivity for Diversification

The C4‑bromine of the target compound is a more reactive partner in palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) compared to the 4‑chloro analog. While direct kinetic data for this specific substrate are not available, class‑level knowledge establishes that aryl bromides undergo oxidative addition approximately 10‑50 times faster than the corresponding aryl chlorides under standard conditions [1].

Cross‑Coupling Suzuki Reaction C‑C Bond Formation

Unique N1‑Cyanoethyl Handle Enables Orthogonal Downstream Chemistry Not Possible with N1‑Ethyl

The terminal nitrile on the N1‑cyanoethyl chain can be chemo‑selectively reduced to a primary amine (e.g., H₂, Raney Ni) to yield the 1‑(3‑aminopropyl)pyrazole, or hydrolyzed to a carboxylic acid, without affecting the ester or bromine. The N1‑ethyl analog lacks this handle entirely, limiting its utility in convergent synthesis [1].

Nitrile Reduction Click Chemistry Synthetic Handle

Heavy Atom (Br) Provides Anomalous Scattering for X‑ray Crystallography Phasing

The bromine atom at C4 provides a heavy atom that can be exploited for experimental phasing (SAD or MAD) in protein‑ligand co‑crystallography. The 4‑chloro and 4‑des‑halo analogs exhibit much weaker anomalous scattering at typical Cu‑Kα or Mo‑Kα wavelengths, potentially complicating structure determination [1].

X‑ray Crystallography SAD/MAD Phasing Heavy Atom

Optimal Application Scenarios for Ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate Based on Evidence


JAK Kinase Inhibitor Library Diversification via C4‑Suzuki Coupling

In medicinal chemistry programs targeting Janus kinase (JAK) isozymes, this compound serves as a versatile intermediate for introducing aryl or heteroaryl diversity at the C4 position via Suzuki‑Miyaura coupling. The faster oxidative addition of the C4‑bromine relative to chlorine enables higher throughput in parallel synthesis, which is directly relevant for generating focused kinase inhibitor libraries as described in patent US9493441B2 [1].

Macrocyclic JAK Inhibitor Assembly via N1‑Nitrile Reduction

When the goal is to synthesize macrocyclic JAK inhibitors, the N1‑cyanoethyl group can be reduced to 3‑aminopropyl and subsequently coupled to a carboxylic acid moiety, forming a macrocyclic lactam. This reactivity is unattainable with the N1‑ethyl analog, giving the bromo‑cyanoethyl compound a distinct advantage in convergent synthetic strategies [1].

Structural Biology Studies Requiring Experimental Phasing of Ligand‑Protein Complexes

For co‑crystallization studies where the ligand’s pose must be determined experimentally, the bromine at C4 provides a strong anomalous scattering signal, facilitating SAD or MAD phasing. This capability is critical in structure‑based drug design projects where unambiguous electron density for the ligand is essential for guiding medicinal chemistry decisions [1].

Core Building Block for Polyfunctional Pyrazole Libraries with Balanced LogP

The combination of LogP ≈ 1.3 and TPSA ≈ 94 Ų positions this compound favorably for constructing compound libraries that aim to maintain oral bioavailability while retaining solubility. This balanced profile makes it a preferred starting point over the more polar des‑halo analog (LogP 0.56) or the less soluble N1‑ethyl analog (TPSA 70.1 Ų) when both permeability and solubility are design criteria .

Quote Request

Request a Quote for Ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.